
Azanium;phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;phosphite, also known as ammonium phosphite, is an inorganic compound with the chemical formula NH₄H₂PO₃. It is the ammonium salt of phosphorous acid. This compound is typically found as a white crystalline solid and is known for its solubility in water. This compound is used in various applications, including agriculture and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with ammonia (NH₃). The reaction is typically carried out in an aqueous solution, where phosphorous acid is neutralized by ammonia to form ammonium phosphite: [ \text{H}_3\text{PO}_3 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure the complete conversion of phosphorous acid to ammonium phosphite.
Chemical Reactions Analysis
Types of Reactions
Azanium;phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions are typically carried out in aqueous solutions with various metal salts.
Major Products
Oxidation: Ammonium phosphate (NH₄)₃PO₄
Reduction: Various reduced phosphorus compounds
Substitution: Metal phosphites
Scientific Research Applications
Azanium;phosphite has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems as a source of phosphorus.
Medicine: Explored for its potential use in pharmaceuticals and as a nutrient supplement.
Industry: Used in the production of flame retardants and fertilizers.
Mechanism of Action
The mechanism of action of azanium;phosphite involves its ability to donate phosphorus and ammonium ions in various chemical and biological processes. In biological systems, it can be absorbed by plants and utilized in metabolic pathways that require phosphorus. The ammonium ion can be used as a nitrogen source, while the phosphite ion can be oxidized to phosphate, which is essential for energy transfer and storage in cells.
Comparison with Similar Compounds
Similar Compounds
- Ammonium phosphate (NH₄)₃PO₄
- Monoammonium phosphate (NH₄H₂PO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Azanium;phosphite is unique due to its specific chemical structure and properties. Unlike ammonium phosphate, which is a stable compound, this compound is less stable and more reactive. This reactivity makes it useful in various chemical reactions where a reducing agent or a source of phosphorus is required.
Properties
Molecular Formula |
H4NO3P-2 |
|---|---|
Molecular Weight |
97.011 g/mol |
IUPAC Name |
azanium;phosphite |
InChI |
InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1 |
InChI Key |
RROSXIPGYDTJIZ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[O-]P([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
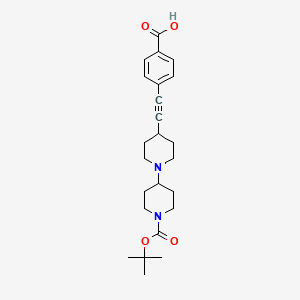

![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
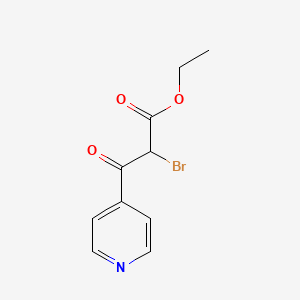
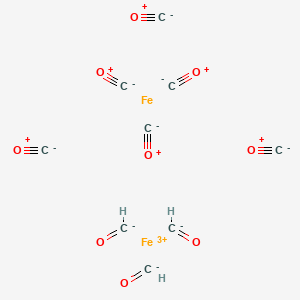


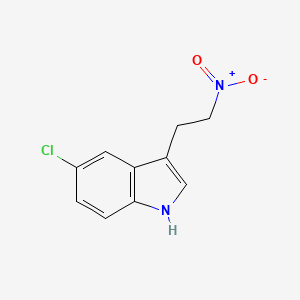
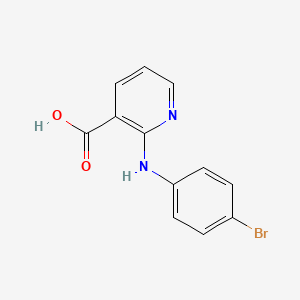


![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)

